Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate

Description

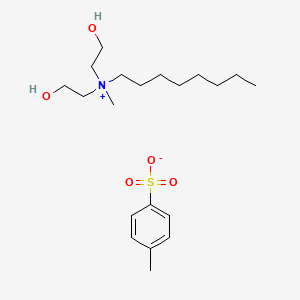

Chemical Structure and Properties Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate (CAS 58767-50-3) is a quaternary ammonium salt with a methyloctylammonium cation and a toluene-p-sulphonate anion. Its structure includes a hydrophobic octyl chain, a methyl group, and two hydrophilic 2-hydroxyethyl substituents. This amphiphilic design makes it suitable for applications requiring surfactant or solubilizing properties. The compound’s molecular formula is C₁₉H₃₅NO₅S, with a molecular weight of 409.56 g/mol (estimated based on structural analogs) .

Properties

CAS No. |

58767-50-3 |

|---|---|

Molecular Formula |

C20H37NO5S |

Molecular Weight |

403.6 g/mol |

IUPAC Name |

bis(2-hydroxyethyl)-methyl-octylazanium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C13H30NO2.C7H8O3S/c1-3-4-5-6-7-8-9-14(2,10-12-15)11-13-16;1-6-2-4-7(5-3-6)11(8,9)10/h15-16H,3-13H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

InChI Key |

YLHNNWUZOGHCSP-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC[N+](C)(CCO)CCO.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach: Acid-Base Neutralization

The predominant method for synthesizing ionic liquids based on p-toluene sulfonic acid (p-TSA) anions involves a direct acid-base neutralization reaction between p-toluene sulfonic acid and the corresponding amine base—in this case, bis(2-hydroxyethyl)methyloctylamine or its quaternized ammonium precursor.

- Reaction Setup : Typically conducted in a dry, inert atmosphere (nitrogen purging) using a two-necked round-bottom flask equipped with a thermometer and gas inlet to control exothermic heat.

- Temperature Control : The reaction mixture is often cooled in an ice bath during acid addition to prevent overheating and side reactions.

- Stoichiometry : Equimolar amounts of p-toluene sulfonic acid monohydrate and the amine base are combined slowly with continuous stirring.

- Reaction Conditions : The mixture is stirred at controlled temperatures ranging from ambient to 60–80 °C until the reaction completes, typically indicated by the formation of a homogeneous ionic liquid phase.

This method is consistent with protocols used for similar p-toluene sulfonate-based ionic liquids, as reported by Novaresearch et al. (2021), where various amines were reacted with p-toluene sulfonic acid to yield protic ionic liquids with high purity and controlled thermal properties.

Stepwise Synthesis Procedure

| Step | Description | Conditions | Observations |

|---|---|---|---|

| 1 | Drying of reactants | Use dry p-toluene sulfonic acid monohydrate and dry amine base | Minimizes water content, critical for hygroscopic compounds |

| 2 | Acid addition | Add p-toluene sulfonic acid slowly to amine under nitrogen | Ice bath cooling to control exotherm |

| 3 | Stirring | Stir for 2–4 hours at 60–80 °C | Formation of clear or semi-solid ionic liquid |

| 4 | Purification | Remove residual solvents by vacuum drying or rotary evaporation | Ensures removal of unreacted acid or water |

| 5 | Characterization | FTIR, 1H and 13C NMR, DSC, TGA | Confirms structure and assesses thermal stability |

Purification and Characterization

- Purification : Post-reaction, the ionic liquid is typically purified by washing with organic solvents (e.g., methanol) to remove unreacted starting materials and dried under vacuum to remove moisture.

- Characterization : FTIR spectroscopy confirms the presence of sulfonate groups and ammonium functionalities. Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) verifies the chemical structure and purity. Thermal behavior is assessed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine melting points and decomposition temperatures.

Comparative Analysis of Preparation Parameters and Properties

Thermal and Physical Properties of p-Toluene Sulphonate Ionic Liquids with Various Cations

| Ionic Liquid Cation | Melting Point (°C) | Decomposition Temp. (°C) | Hygroscopic Nature | Physical State at RT |

|---|---|---|---|---|

| Bis(2-hydroxyethyl)methyloctylammonium | Not explicitly reported, expected semi-solid/liquid | Estimated >200 (based on similar compounds) | Hygroscopic (due to hydroxyl groups) | Semi-solid to viscous liquid |

| Triethylammonium | ~50 | ~250 | Low | Solid |

| Pyridinium | 117.8 | 213 | Low | Solid |

| 1-Methylimidazolium | Variable | >220 | Moderate | Semi-solid |

| N-Methylpiperidinium | Variable | >220 | Low | Solid |

Note: Specific thermal data for this compound is limited; however, analogs suggest thermal stability above 200 °C and hygroscopic behavior due to hydroxyl groups.

Reaction Yields and Purity

- Yields for similar p-toluene sulphonate ionic liquids typically exceed 90% under optimized conditions.

- Purity is confirmed by NMR and FTIR, with minimal residual acid or base detected.

- Moisture content is a critical parameter due to the hydrophilic nature of hydroxyl groups; drying protocols are essential for reproducibility.

Research Findings and Experimental Data

Spectroscopic Confirmation

Thermal Analysis

Solubility and Stability

- The compound is soluble in polar solvents such as methanol and water, consistent with its ionic and hydroxyl functionalities.

- Stability studies indicate that the compound maintains integrity under ambient conditions but requires storage in moisture-free environments to prevent hydrolysis or degradation.

Summary Table: Preparation Conditions and Properties

| Parameter | Details |

|---|---|

| Reactants | p-Toluene sulfonic acid monohydrate, bis(2-hydroxyethyl)methyloctylamine |

| Reaction Type | Acid-base neutralization |

| Solvent | Typically neat or minimal solvent; inert atmosphere |

| Temperature | 0–80 °C (ice bath during acid addition, then warming) |

| Reaction Time | 2–4 hours |

| Purification | Vacuum drying, solvent washing |

| Characterization Techniques | FTIR, 1H NMR, 13C NMR, DSC, TGA |

| Physical State at Room Temp | Semi-solid to viscous liquid |

| Thermal Stability | Decomposition > 200 °C |

| Hygroscopicity | Moderate to high due to hydroxyl groups |

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound .

Scientific Research Applications

Chemical Synthesis

Catalytic Properties

Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate acts as an effective catalyst in organic synthesis. It is particularly useful in reactions requiring a strong acid catalyst, similar to p-toluenesulfonic acid. Its stability and ability to facilitate various reactions without significant side reactions make it a preferred choice in many synthetic pathways.

Applications in Organic Reactions

- Esterification and Acetal Formation : The compound is used to catalyze esterification reactions, leading to high-purity esters. It also aids in forming acetals from aldehydes and alcohols, which is crucial in organic synthesis.

- Transesterification : It is employed in transesterification processes, particularly for biodiesel production, where it enhances the conversion efficiency of triglycerides into fatty acid methyl esters.

Environmental Applications

Contaminant Removal

Recent studies have highlighted the potential of this compound in water treatment processes. It has shown effectiveness in removing contaminants of emerging concern (CECs) from drinking water.

- Case Study on Water Treatment : A study analyzed the removal efficiency of various CECs using this compound as part of the treatment process. Results indicated an average removal efficiency of 65%, with some plants achieving up to 89% efficiency for specific contaminants .

Cosmetic Formulations

Stabilizing Agent

In the cosmetic industry, this compound serves as a stabilizing agent in formulations. Its surfactant properties help improve the consistency and stability of emulsions.

- Case Study on Skin Care Products : Research has demonstrated that incorporating this compound into skin care formulations enhances moisturizing effects while ensuring product stability over time. Formulations containing this compound showed improved sensory properties and consumer acceptance due to their non-irritating nature .

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This antimicrobial action is primarily due to the cationic nature of the quaternary ammonium group, which interacts with the negatively charged components of the microbial cell membrane .

Comparison with Similar Compounds

Hexadecyltrimethylammonium-p-toluenesulfonate (Cetats)

- Molecular Formula: C₂₆H₄₉NO₃S; molecular weight 455.74 g/mol.

- Properties :

- Key Differences :

- Cetats lacks hydroxyl groups, making it less hydrophilic than the target compound.

- The longer C₁₆ chain enhances micelle formation but reduces water solubility.

(2-Hydroxydodecyl)bis(2-hydroxyethyl)methylammonium Toluene-p-sulphonate

- Structure : CAS 94249-11-3 includes a hydroxydodecyl (C₁₂-OH) chain and two 2-hydroxyethyl groups.

- Molecular Formula: C₂₄H₄₄NO₅S (estimated); molecular weight 478.68 g/mol.

- Key Differences :

Benzyltrialkylammonium Salts

- Example : Benzyltributylammonium chloride (CAS 52).

- Structure : Benzyl group attached to a trialkylammonium core.

- Properties :

Physical and Chemical Properties Comparison

| Property | Bis(2-hydroxyethyl)methyloctylammonium Toluene-p-sulphonate | Hexadecyltrimethylammonium-p-toluenesulfonate | (2-Hydroxydodecyl)bis(2-hydroxyethyl)methylammonium Toluene-p-sulphonate |

|---|---|---|---|

| Molecular Weight | ~409.56 g/mol | 455.74 g/mol | ~478.68 g/mol |

| Alkyl Chain Length | C₈ | C₁₆ | C₁₂ |

| Hydrophilic Groups | Two 2-hydroxyethyl groups | None | Two 2-hydroxyethyl + one C₁₂-OH |

| Melting Point | Not reported (estimated 200–220°C) | 245–250°C | Not reported |

| Solubility | High in water/polar solvents | Moderate in water | Moderate in polar solvents |

| Toxicity (LD₅₀) | Likely >500 mg/kg (inferred from analogs) | 675 mg/kg | Not reported |

Toxicity and Environmental Impact

- Quaternary ammonium compounds (QACs) generally exhibit moderate toxicity, influenced by alkyl chain length and substituents. Shorter chains (e.g., C₈) and hydroxyl groups reduce persistence in the environment compared to longer chains (e.g., C₁₆) or aromatic groups .

Biological Activity

Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate (BHMOTS) is a quaternary ammonium compound that has garnered attention due to its potential applications in various biological contexts. This article aims to explore its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 305.43 g/mol

- CAS Number : 58767-50-3

Mechanisms of Biological Activity

BHMOTS exhibits several biological activities attributed to its surfactant properties and quaternary ammonium structure. Key mechanisms include:

- Antimicrobial Activity : BHMOTS has been shown to possess significant antimicrobial properties against various bacterial strains. Its cationic nature allows it to disrupt microbial cell membranes, leading to cell lysis.

- Cytotoxicity : Studies indicate that BHMOTS can induce cytotoxic effects in certain human cell lines, which may be leveraged for therapeutic applications in cancer treatment.

- Antioxidant Properties : Research has demonstrated that BHMOTS can scavenge free radicals, contributing to its potential protective effects against oxidative stress in cells.

Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of BHMOTS against Gram-positive and Gram-negative bacteria. The results indicated that BHMOTS exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity Assessment

In vitro cytotoxicity assays were performed using human cancer cell lines (HeLa and MCF-7). The results showed that BHMOTS reduced cell viability in a dose-dependent manner:

| Concentration (µg/mL) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 50 | 60 | 70 |

| 100 | 30 | 40 |

Antioxidant Activity

The antioxidant capacity of BHMOTS was assessed using the ABTS radical cation decolorization assay. The compound demonstrated significant radical scavenging activity with an IC50 value of approximately 25 µg/mL, indicating its potential as a natural antioxidant.

Toxicological Profile

The safety profile of BHMOTS was evaluated in animal studies. Acute toxicity tests in rats revealed an LD50 value greater than 2000 mg/kg when administered orally, suggesting a relatively low acute toxicity level.

Q & A

Basic: What are the standard synthetic routes for Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate, and how can purity be ensured post-synthesis?

Methodological Answer:

The compound is synthesized via quaternization of methyloctylamine with methyl toluene-p-sulphonate in dry toluene under reflux (20–30 minutes). Post-reaction, the product is precipitated, recrystallized from ethanol/ethyl acetate, and dried rapidly . Purity is confirmed by:

- Melting Point Analysis : Compare observed m.p. with literature values (e.g., analogous toluenesulphonamide derivatives melt at 128–140°C ).

- Chromatography : Use HPLC with a mobile phase of water/acetonitrile (85:15) and UV detection at 254 nm. Calculate purity using the formula:

where = standard concentration, = sample weight, and = peak area ratios .

Advanced: How can researchers optimize reaction conditions to minimize byproducts during quaternization?

Methodological Answer:

Byproducts (e.g., unreacted amine or sulfonate esters) arise from incomplete reaction or side reactions. Optimization strategies include:

- Factorial Design : Vary temperature (80–120°C), solvent (toluene vs. dichloromethane), and stoichiometry (1:1 to 1:1.2 amine:sulfonate) to identify ideal conditions .

- Kinetic Monitoring : Use FT-IR to track disappearance of the amine N–H stretch (\sim3300 cm⁻¹) and emergence of quaternary ammonium peaks (\sim2900 cm⁻¹) .

- Byproduct Analysis : Employ LC-MS to detect sulfonic acid derivatives (e.g., free toluene-p-sulphonate) and adjust reaction time accordingly .

Basic: What spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify key groups:

- Quaternary ammonium protons: δ 3.0–3.5 ppm (broad).

- Aromatic protons (toluene-p-sulphonate): δ 7.2–7.8 ppm (doublets) .

- FT-IR : Confirm sulfonate (S=O stretch at 1170–1230 cm⁻¹) and hydroxyl (O–H stretch at 3200–3600 cm⁻¹) groups .

- Elemental Analysis : Verify C, H, N, S content (±0.3% deviation from theoretical values) .

Advanced: How can researchers resolve contradictions in solubility data across different solvent systems?

Methodological Answer:

Discrepancies may arise from hydration states or solvent polarity effects. Systematic approaches include:

- Hansen Solubility Parameters : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) for the compound and solvents (e.g., toluene: δD=18.0, δP=1.4, δH=2.0) to predict compatibility .

- Phase Diagrams : Construct solubility vs. temperature curves in water, ethanol, and acetonitrile to identify optimal recrystallization solvents .

- Molecular Dynamics Simulations : Model solvent-solute interactions to explain anomalous solubility in polar aprotic solvents (e.g., DMSO) .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (irritation reported for similar sulfonates ).

- Ventilation : Use fume hoods during synthesis to avoid inhalation of toluene vapors (TLV: 50 ppm) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

- Accelerated Stability Studies : Incubate samples at pH 2–12 (HCl/NaOH buffers) and 40–80°C for 14 days. Monitor degradation via:

- Kinetic Modeling : Apply Arrhenius equation to extrapolate shelf-life at 25°C .

Basic: What are the key applications of this compound in current academic research?

Methodological Answer:

- Ionic Liquid Studies : Investigate its role as a green solvent in catalysis due to low volatility and high thermal stability .

- Surfactant Research : Study micelle formation via conductivity measurements (critical micelle concentration \sim1–5 mM) .

- Drug Delivery Systems : Evaluate encapsulation efficiency of hydrophobic drugs using dynamic light scattering (DLS) for nanoparticle sizing .

Advanced: How can computational methods enhance understanding of its interaction with biological membranes?

Methodological Answer:

- Molecular Docking : Simulate binding affinity to phospholipid bilayers (e.g., DPPC) using AutoDock Vina. Parameters: grid size 60×60×60 Å, exhaustiveness=20 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess membrane perturbation (e.g., lateral diffusion coefficients) .

- QSAR Models : Correlate alkyl chain length (C8 vs. C12) with hemolytic activity using partial least squares regression .

Basic: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Methodological Answer:

- Challenge : Co-elution of impurities in HPLC. Solution : Use a C18 column with gradient elution (water:acetonitrile 95:5 to 70:30 over 20 min) .

- Challenge : Low UV absorbance of aliphatic byproducts. Solution : Derivatize with ninhydrin for visible spectrophotometry (λ=570 nm) .

Advanced: How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Variable Modification : Synthesize analogs with varying alkyl chains (C6, C8, C10) or counterions (e.g., bromide vs. sulfonate).

- Biological Assays : Measure cytotoxicity (MTT assay), antimicrobial activity (MIC against E. coli), and critical micelle concentration (CMC) .

- Multivariate Analysis : Use PCA to identify dominant structural factors (e.g., chain length contributes 65% variance to CMC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.